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molecular formula C8H9Cl2N B017594 2,4-Dichloro-3,5,6-trimethylpyridine CAS No. 109371-17-7

2,4-Dichloro-3,5,6-trimethylpyridine

Cat. No. B017594
M. Wt: 190.07 g/mol
InChI Key: FNOUXTVKTVUSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04785113

Procedure details

200 g 4,6-dichloro-2,3,5-trimethylpyridine dissolved in 300 ml ethanol and 40 ml conc. sulphuric acid. 2 g 10% Pd/C was used as catalyst. The hydrogen pressure was 2 bar and the hydrogenation was stopped when 1 equivalent of hydrogen had been consumed. After evaporation of alcohol and dilution with water and adjustment of pH to 2.1 the water was extracted with toluene. The toluene contains all starting material and 6-chloro-2,3,5-trimethylpyridine and the water phase 4-chloro-2,3,5-trimethylpyridine and 2,3,5-trimethylpyridine. The pH of the water phase is adjusted to 4.6 and extracted with toluene (3x100 ml). All 4-chloro-2,3,5-trimethylpyridine is in the toluene layer and the 2,3,5-trimethylpyridine in the water. Evaporation of the toluene gave 4-chloro-2,3,5-trimethylpyridine in 78% yield (liquid). NMR: 2×3H, 2,3; 3H, 2,5(s); 1H, 8,25(s). (CDCl3)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6](Cl)[N:5]=[C:4]([CH3:10])[C:3]=1[CH3:11].[H][H]>C(O)C.S(=O)(=O)(O)O.[Pd]>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH3:10])[C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(C(=NC(=C1C)Cl)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
After evaporation of alcohol and dilution with water and adjustment
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (3x100 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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